molecular formula C15H15NO2S B14351526 6-Methyl-3-[4-(methylsulfanyl)phenyl]-1,3-dihydrofuro[3,4-c]pyridin-7-ol CAS No. 96908-97-3

6-Methyl-3-[4-(methylsulfanyl)phenyl]-1,3-dihydrofuro[3,4-c]pyridin-7-ol

Cat. No.: B14351526
CAS No.: 96908-97-3
M. Wt: 273.4 g/mol
InChI Key: LBGLWDMYZSTZKG-UHFFFAOYSA-N
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Description

6-Methyl-3-[4-(methylsulfanyl)phenyl]-1,3-dihydrofuro[3,4-c]pyridin-7-ol is a complex organic compound with a unique structure that includes a furo[3,4-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3-[4-(methylsulfanyl)phenyl]-1,3-dihydrofuro[3,4-c]pyridin-7-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furo[3,4-c]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the methylsulfanyl group: This step often involves nucleophilic substitution reactions where a methylsulfanyl group is introduced to the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3-[4-(methylsulfanyl)phenyl]-1,3-dihydrofuro[3,4-c]pyridin-7-ol undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions, particularly at the furo[3,4-c]pyridine core.

    Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Electrophilic reagents such as halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced furo[3,4-c]pyridine derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

6-Methyl-3-[4-(methylsulfanyl)phenyl]-1,3-dihydrofuro[3,4-c]pyridin-7-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-d]pyrimidines: These compounds share a similar core structure and have been studied for their biological activities.

    Quinolones: Known for their antimicrobial properties, these compounds have a similar heterocyclic structure.

Uniqueness

6-Methyl-3-[4-(methylsulfanyl)phenyl]-1,3-dihydrofuro[3,4-c]pyridin-7-ol is unique due to the presence of the furo[3,4-c]pyridine core combined with a methylsulfanyl-substituted phenyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

96908-97-3

Molecular Formula

C15H15NO2S

Molecular Weight

273.4 g/mol

IUPAC Name

6-methyl-3-(4-methylsulfanylphenyl)-1,3-dihydrofuro[3,4-c]pyridin-7-ol

InChI

InChI=1S/C15H15NO2S/c1-9-14(17)13-8-18-15(12(13)7-16-9)10-3-5-11(19-2)6-4-10/h3-7,15,17H,8H2,1-2H3

InChI Key

LBGLWDMYZSTZKG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C2C(OCC2=C1O)C3=CC=C(C=C3)SC

Origin of Product

United States

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